2-Bromo-5-fluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF
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Overview
Description
2-Bromo-5-fluorobenzylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluorobenzylmagnesium bromide is typically prepared by reacting 2-bromo-5-fluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Time: Several hours to ensure complete reaction
Catalyst: Iodine or a small amount of the Grignard reagent itself to initiate the reaction
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-5-fluorobenzylmagnesium bromide follows a similar synthetic route but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control
Continuous monitoring: To ensure the reaction proceeds to completion
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols
Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds
Coupling reactions: Participates in cross-coupling reactions such as the Kumada coupling
Common Reagents and Conditions
Reagents: Carbonyl compounds, alkyl halides, transition metal catalysts (e.g., palladium, nickel)
Conditions: Inert atmosphere, controlled temperature, and sometimes the presence of a base to neutralize any acidic by-products
Major Products
Alcohols: Formed from the reaction with carbonyl compounds
Alkanes: Formed from nucleophilic substitution reactions
Biaryl compounds: Formed from coupling reactions
Scientific Research Applications
2-Bromo-5-fluorobenzylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals
Biology: Preparation of biologically active compounds for drug discovery and development
Medicine: Synthesis of intermediates for active pharmaceutical ingredients (APIs)
Industry: Production of fine chemicals, polymers, and materials science research
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorobenzylmagnesium bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved include:
Carbonyl compounds: The Grignard reagent adds to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated to yield an alcohol
Alkyl halides: The Grignard reagent displaces the halide ion, forming a new carbon-carbon bond
Comparison with Similar Compounds
2-Bromo-5-fluorobenzylmagnesium bromide can be compared with other similar Grignard reagents, such as:
Phenylmagnesium bromide: Used for similar nucleophilic addition reactions but lacks the fluorine and bromine substituents
Methylmagnesium bromide: A simpler Grignard reagent used for forming carbon-carbon bonds but with different reactivity due to the absence of aromatic and halogen substituents
2-Chloro-5-fluorobenzylmagnesium bromide: Similar structure but with chlorine instead of bromine, leading to different reactivity and selectivity in reactions
The uniqueness of 2-Bromo-5-fluorobenzylmagnesium bromide lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in organic synthesis.
Properties
IUPAC Name |
magnesium;1-bromo-4-fluoro-2-methanidylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF.BrH.Mg/c1-5-4-6(9)2-3-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRAGLASKJXAHQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)F)Br.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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